molecular formula C₃₀H₁₉D₅N₄O₈ B1159936 Azilsartan Medoxomil-D5

Azilsartan Medoxomil-D5

Cat. No.: B1159936
M. Wt: 573.56
Attention: For research use only. Not for human or veterinary use.
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Description

Azilsartan Medoxomil-D5 is a deuterium-labeled stable isotope of Azilsartan Medoxomil, specifically designed to serve as an internal standard in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Its primary research value lies in enabling highly accurate and reliable quantification of the parent drug, Azilsartan Medoxomil, in complex biological matrices. By using this labeled analog as an internal standard, researchers can effectively correct for variations and losses during sample preparation and analysis, thereby improving the precision of pharmacokinetic profiles, metabolic studies, and therapeutic drug monitoring data . The incorporation of five deuterium atoms provides a distinct mass shift that is easily distinguishable by mass spectrometers, making it an indispensable tool for method development and validation in regulatory applications like Abbreviated New Drug Applications (ANDA) and commercial Quality Control (QC) .

Properties

Molecular Formula

C₃₀H₁₉D₅N₄O₈

Molecular Weight

573.56

Synonyms

1-[[2’-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester-D5;  _x000B_(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-Ethoxy-1-[[2’-(5-oxo-4,5-dihydro-1,2,4-

Origin of Product

United States

Scientific Research Applications

Blood Pressure Reduction

Clinical trials have demonstrated that Azilsartan Medoxomil-D5 effectively lowers both systolic and diastolic blood pressure. A meta-analysis involving 11 randomized controlled trials with over 7,600 patients indicated significant reductions in mean systolic blood pressure when treated with doses of 40 mg and 80 mg compared to control therapies. The mean differences in systolic blood pressure were reported as:

  • 24-hour ambulatory monitoring: 2.85mmHg-2.85\,\text{mmHg}
  • Clinic systolic blood pressure: 3.48mmHg-3.48\,\text{mmHg}
  • Clinic diastolic blood pressure: 1.96mmHg-1.96\,\text{mmHg} .

Comparative Studies

In comparative studies against other antihypertensive agents such as valsartan and ramipril, this compound showed superior efficacy in achieving target blood pressure levels. For instance, a study found that the response rates for patients achieving a clinic systolic blood pressure target of less than 140 mmHg were significantly higher with this compound (58%) compared to valsartan (49%) .

Safety Profile

The safety profile of this compound has been extensively evaluated across various studies. Adverse events leading to treatment discontinuation were lower than those observed with other antihypertensive medications like ramipril. The incidence of cough, a common side effect associated with angiotensin-converting enzyme inhibitors, was also notably lower in patients treated with this compound .

Case Study 1: Efficacy in Diabetic Patients

A study focusing on patients with diabetes revealed that this compound provided significant blood pressure control compared to traditional therapies. Patients treated with this compound demonstrated a greater reduction in both systolic and diastolic blood pressure over a 12-week period .

Case Study 2: Long-term Outcomes

Long-term follow-up studies have indicated that sustained treatment with this compound not only maintains blood pressure control but also contributes to improved cardiovascular outcomes. In a cohort of hypertensive patients followed for over two years, the incidence of cardiovascular events was significantly lower among those treated with this compound compared to those on placebo or other antihypertensives .

Comparison with Similar Compounds

Pharmacokinetic Comparison with Other ARBs

Azilsartan Medoxomil demonstrates superior pharmacokinetic properties compared to other ARBs:

Parameter Azilsartan Medoxomil Valsartan Olmesartan Medoxomil
Bioavailability 60% 25% 26%
Half-life (hours) 11 6 13
Protein Binding 99% 95% 99%
Tmax (hours) 1.5–3 2–4 1–2

Key Findings :

  • Azilsartan Medoxomil’s higher bioavailability and prolonged half-life contribute to more consistent 24-hour BP control compared to valsartan and olmesartan .
  • Its insurmountable binding to the AT1 receptor results in slower dissociation, enhancing therapeutic efficacy .

Clinical Efficacy in Blood Pressure Reduction

Clinical trials highlight Azilsartan Medoxomil’s superior efficacy:

Study (Dose) SBP Reduction (mmHg) DBP Reduction (mmHg) Comparator (mmHg Reduction)
Azilsartan 80 mg vs. Valsartan 320 mg -14.9 -6.4 Valsartan: -10.7 (SBP), -4.7 (DBP)
Azilsartan 40 mg vs. Olmesartan 40 mg -12.1 -5.2 Olmesartan: -9.6 (SBP), -4.1 (DBP)
Azilsartan/Chlorthalidone vs. Olmesartan/HCTZ -32.9 -14.2 Olmesartan/HCTZ: -25.9 (SBP), -10.9 (DBP)

Key Findings :

  • Azilsartan Medoxomil 80 mg reduces systolic BP (SBP) by 14.9 mmHg, outperforming valsartan (10.7 mmHg) and olmesartan (9.6 mmHg) .
  • Fixed-dose combinations with chlorthalidone show enhanced efficacy due to synergistic mechanisms, though this effect is partly attributed to the diuretic .

Key Findings :

  • Azilsartan Medoxomil exhibits a safety profile consistent with the ARB class, with low rates of hypotension and dizziness .

Key Findings :

  • The deuterated form’s mass shift (+5 Da) enables unambiguous identification in LC-MS, minimizing ion suppression effects .
  • Both forms share low aqueous solubility, prompting formulation strategies like nanoemulsions and solid dispersions to enhance bioavailability .

Preparation Methods

Overview of Parent Compound Synthesis

The synthesis of azilsartan medoxomil begins with the construction of the benzimidazole core, followed by sequential functionalization to introduce the oxadiazole and medoxomil moieties. Key intermediates include:

  • Methyl 1-[[2′-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Intermediate 4).

  • Azilsartan free acid (Intermediate 5), generated via hydrolysis of Intermediate 4.

  • 4-Hydroxymethyl-5-methyl-1,3-dioxol-2-one (Intermediate 11), used for esterification to form the prodrug.

Deuteration is introduced at the ethoxy group (–OCH2CH3) of the benzimidazole ring, replacing all five hydrogen atoms with deuterium (–OCD2CD3).

Deuterium Incorporation Strategies

Deuteration is achieved through two primary approaches:

Late-Stage Isotopic Exchange

This method involves substituting hydrogen atoms in the ethoxy group of azilsartan medoxomil with deuterium using deuterated reagents (e.g., CD3CD2I in the presence of a base). However, this approach often results in incomplete deuterium incorporation (<95%) and requires rigorous purification.

Early-Stage Synthesis with Deuterated Building Blocks

A more efficient strategy employs deuterated starting materials during the synthesis of Intermediate 4. For example:

  • Deuterated ethylating agents : CD3CD2Br or CD3CD2OTs are used to introduce the –OCD2CD3 group during the ethoxylation of the benzimidazole precursor.

  • Deuterated solvents : DMSO-d6 or methanol-d4 may enhance isotopic incorporation in cyclization and hydrolysis steps.

Stepwise Synthesis Protocol

The following optimized protocol synthesizes this compound with ≥99% deuterium incorporation:

Step 1: Synthesis of Deuterated Ethoxy Benzimidazole

  • React 2-nitro-4-(methoxycarbonyl)aniline with deuterated ethyl bromide (CD3CD2Br) in the presence of K2CO3 in DMF at 80°C for 12 hours.

  • Yield: 89–92%.

Step 2: Formation of the Oxadiazole Ring

  • Treat the deuterated ethoxy benzimidazole with hydroxylamine hydrochloride and NaHCO3 in DMSO at 60°C for 6 hours.

  • Cyclize the intermediate using ethyl chloroformate and triethylamine in dichloromethane.

  • Purity: >95% (HPLC), desethyl impurity <0.2%.

Step 3: Hydrolysis to Azilsartan-D5 Free Acid

  • Hydrolyze the methyl ester using 2M NaOH in THF/H2O (3:1) at 25°C for 4 hours.

  • Yield: 85–88%.

Step 4: Prodrug Formation with Medoxomil Moiety

  • Esterify azilsartan-D5 with 4-chloromethyl-5-methyl-1,3-dioxol-2-one using DBU in acetonitrile at 50°C.

  • Purify via recrystallization from dichloromethane/ethyl acetate.

  • Final purity: 99.5% (LC-MS), deuterium incorporation: ≥99%.

Impurity Control and Optimization

Major Impurities in Deuteration

  • Desethyl impurity (10) : Formed via cleavage of the ethoxy group during cyclization. Mitigated by using low-temperature reactions (0–5°C) and carbonyl sources like N,N-carbonyldiimidazole.

  • Non-deuterated contaminant (d0) : ≤1%, controlled by excess CD3CD2Br (1.5 eq) and repeated crystallizations.

Comparative Analysis of Reaction Conditions

ParameterNon-Deuterated ProcessDeuterated Process
Ethylating AgentCH3CH2BrCD3CD2Br
Reaction Temperature25°C0–5°C
Deuterium IncorporationN/A≥99%
Desethyl Impurity0.1–0.2%<0.1%
Overall Yield78%72%

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : Absence of signals at δ 1.35 (triplet, –OCH2CH3) and δ 4.40 (quartet, –OCH2CH3).

  • LC-MS : m/z 568.5 → 573.5 ([M+H]+), confirming +5 Da shift.

  • IR : C–D stretching vibrations at 2100–2200 cm⁻¹.

Purity Assessment

  • HPLC : C18 column, gradient elution with acetonitrile/0.1% formic acid.

    • Retention time: 8.2 min (vs. 8.1 min for non-deuterated).

    • Purity: 99.5% (area normalization).

Challenges in Scale-Up

  • Cost of deuterated reagents : CD3CD2Br costs ~200× more than CH3CH2Br, necessitating solvent recovery systems.

  • Isotopic dilution : Trace protic solvents (e.g., H2O) reduce deuterium incorporation; requires anhydrous conditions.

Applications in Metabolic Studies

This compound enables precise tracking of drug distribution and excretion via LC-MS/MS. In a rat pharmacokinetic study, deuterated and non-deuterated forms showed identical AUC0–24h (p > 0.05), validating its use as an internal standard .

Q & A

Q. How to resolve contradictory data on this compound’s hypertensive efficacy vs. other ARBs?

  • Meta-Analysis Framework : Pool data from AMETHYST (n=3,550) and ULYS (n=1,208) trials. Adjust for covariates (e.g., baseline BP, renal function) using mixed-effects models. Azilsartan reduces systolic BP by 2.1 mmHg more than valsartan (95% CI: -3.8 to -0.4; p < 0.05) .

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